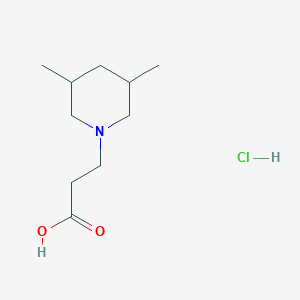![molecular formula C8H10N4O B13028214 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B13028214.png)
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol is a compound that belongs to the class of fused heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol, can be achieved through various methods. One common approach involves the use of pyrrole derivatives, bromohydrazone, triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines . For instance, a scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine involves the use of pyrrole, chloramine, and formamidine acetate, yielding the compound in a two-vessel-operated process .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The process may include steps such as thermochemical analysis, impurity control, and scale-up feasibility studies to produce substantial quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at specific positions on the pyrrolo[2,1-f][1,2,4]triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazine compounds .
Applications De Recherche Scientifique
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including kinase inhibition and antiviral properties
Medicine: It is a key component in the development of drugs such as kinase inhibitors and antiviral agents like remdesivir
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it targets protein kinases involved in cell signaling pathways, thereby inhibiting their activity and affecting cellular processes such as proliferation and survival . In antiviral applications, the compound may inhibit viral replication by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Avapritinib: A kinase inhibitor with a similar fused heterocyclic structure.
Brivanib Alaninate: An antitumorigenic drug with a pyrrolo[2,1-f][1,2,4]triazine scaffold.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound .
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylethanol |
InChI |
InChI=1S/C8H10N4O/c9-7(4-13)6-1-2-12-8(6)3-10-5-11-12/h1-3,5,7,13H,4,9H2 |
Clé InChI |
MJMUGOMOWSOXJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1C(CO)N)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


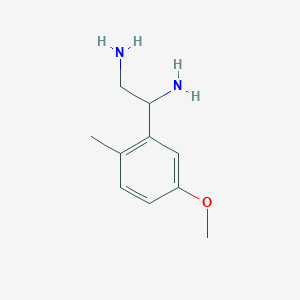
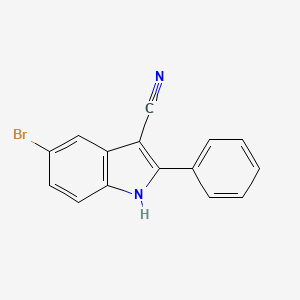
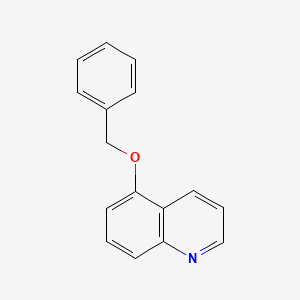
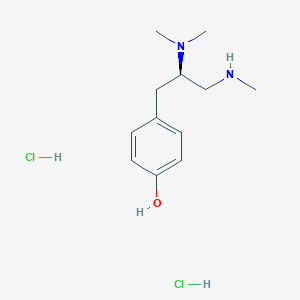
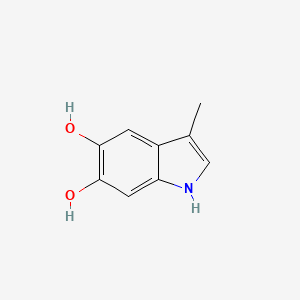
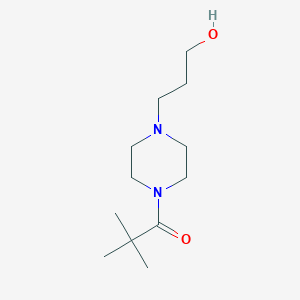




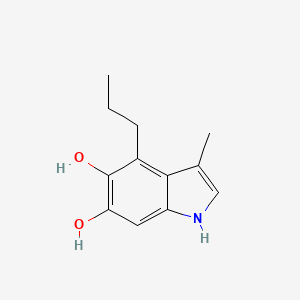
![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)

